molecular formula C18H20N2O4S2 B2431029 2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886936-94-3

2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2431029
CAS No.: 886936-94-3
M. Wt: 392.49
InChI Key: CJSBRRZIYJMERX-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives

Properties

IUPAC Name

2-[(4-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-2-26(23,24)12-9-7-11(8-10-12)17(22)20-18-15(16(19)21)13-5-3-4-6-14(13)25-18/h7-10H,2-6H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSBRRZIYJMERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and carboxylic acids under controlled conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the notable methods used for the preparation of thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, phosphorus pentasulfide for sulfurization, and various acids and bases for catalysis .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Thiophene derivatives: Known for their diverse applications in medicinal chemistry and material science.

Uniqueness

2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethylsulfonyl and benzamido groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

2-(4-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a tetrahydrobenzo[b]thiophene core and an ethylsulfonyl benzamide moiety, which contribute to its unique pharmacological properties. The molecular formula of this compound is C17H18N2O4S2, with a molecular weight of approximately 378.46 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby exhibiting anti-inflammatory effects.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties by disrupting cellular processes in pathogens.
  • Anticancer Potential : Research indicates potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Recent studies have shown that this compound can significantly inhibit the production of pro-inflammatory mediators. The compound's IC50 values against COX-1 and COX-2 have been investigated, revealing promising results comparable to established anti-inflammatory drugs.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
2-(Ethylsulfonyl)benzamido19.45 ± 0.0742.1 ± 0.30
Celecoxib0.04 ± 0.010.04 ± 0.01

These results suggest that the compound may act as a selective COX inhibitor, which could be beneficial for treating inflammatory diseases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various bacterial strains. In vitro assays indicated that it exhibits significant inhibitory activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In cancer research, this compound has shown potential in inducing apoptosis in cancer cell lines. Studies involving molecular docking simulations suggest that it binds effectively to key proteins involved in cancer progression, leading to cell cycle arrest and apoptosis.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated the anti-inflammatory effects of related compounds with similar structures. The findings indicated that modifications to the benzamide moiety significantly enhanced COX inhibition and reduced inflammation in animal models.
  • Antimicrobial Evaluation : A recent investigation assessed the antimicrobial properties of various benzothiophene derivatives, including our compound of interest. Results showed a strong correlation between structural features and antimicrobial efficacy, highlighting the importance of the ethylsulfonyl group.
  • Cancer Cell Line Studies : Research conducted on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and proliferation rates compared to controls.

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